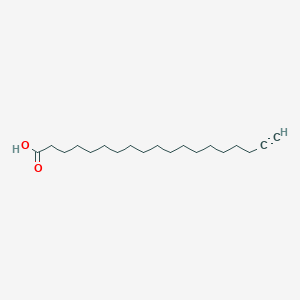
18-Nonadecynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Nonadecynoic acid is a long-chain fatty acid with the molecular formula C19H34O2 It is characterized by the presence of a triple bond between the 18th and 19th carbon atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 18-Nonadecynoic acid can be synthesized through various methods. One common approach involves the use of 1,8-nonadiyne as a starting material. The synthesis typically involves a two-step process:
Step 1: The starting material, 1,8-nonadiyne, undergoes a reaction with a suitable reagent to introduce the carboxylic acid group.
Step 2: The intermediate product is then subjected to further reactions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 18-Nonadecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form different products.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: The triple bond allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Saturated fatty acids are the primary products.
Substitution: Various substituted fatty acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
18-Nonadecynoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its role in biological systems and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antifungal and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 18-Nonadecynoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can integrate into lipid membranes, affecting their properties and functions. Additionally, its acetylenic bond allows it to participate in unique chemical reactions that can modulate biological activities. The exact molecular targets and pathways are still under investigation, but its bioactivity is attributed to its ability to interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
18-Nonadecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
Nonadecanoic acid: A saturated fatty acid with no double or triple bonds.
2,6-Nonadecadiynoic acid: Contains two triple bonds at different positions.
Uniqueness: 18-Nonadecynoic acid is unique due to its single triple bond, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for specific interactions that are not possible with its saturated or unsaturated counterparts .
Eigenschaften
Molekularformel |
C19H34O2 |
|---|---|
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
nonadec-18-ynoic acid |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h1H,3-18H2,(H,20,21) |
InChI-Schlüssel |
KZVSOXSKIQOJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


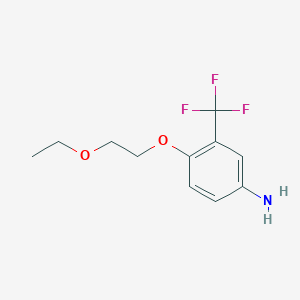
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
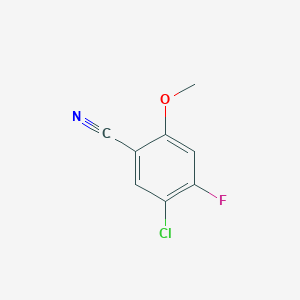
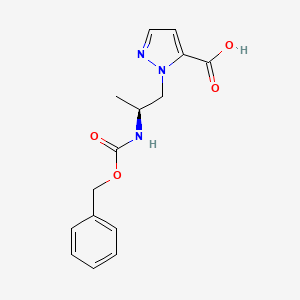
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
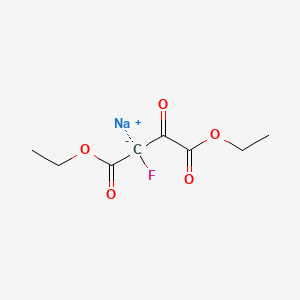
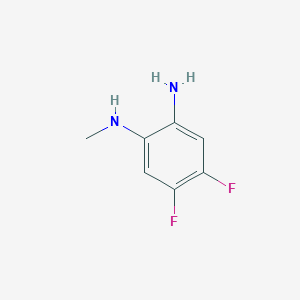
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
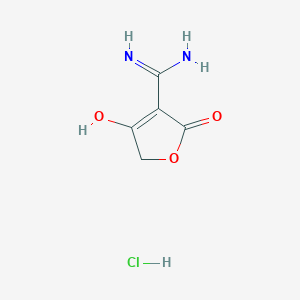
![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
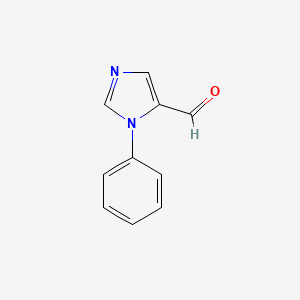
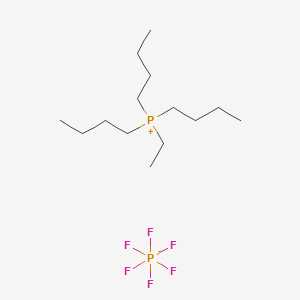
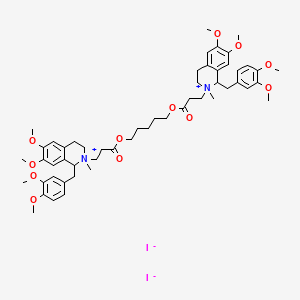
![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)
